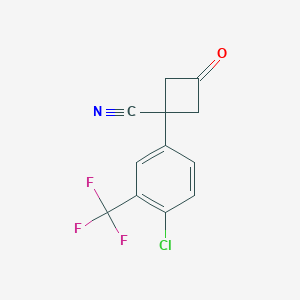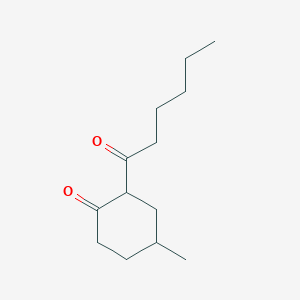![molecular formula C7H6BrN3 B13543388 7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the quaternization of 4-amino-4H-1,2,4-triazole with brominated ketones, followed by cyclization in the presence of bases . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods: While specific industrial production methods for 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application due to its efficiency and environmental benefits .
化学反応の分析
Types of Reactions: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Yield various substituted triazolo[1,5-a]pyridines depending on the nucleophile used.
Oxidation and Reduction: Result in oxidized or reduced derivatives of the parent compound.
科学的研究の応用
7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Exhibits potential as a pharmacophore in drug design, particularly for its activity as an inhibitor of enzymes like JAK1 and JAK2.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways . This inhibition can modulate various biological processes, including inflammation and cell proliferation.
類似化合物との比較
7-Bromo[1,2,4]triazolo[1,5-a]pyridine: Shares a similar structure but lacks the bromomethyl group.
1,2,4-Triazolo[1,5-a]pyridine Derivatives: Include various substituted analogues with different functional groups.
Uniqueness: 7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its bromomethyl group, which enhances its reactivity and versatility in chemical synthesis
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4H2 |
InChIキー |
NHGIAYQVEXFHCR-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NC=N2)C=C1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


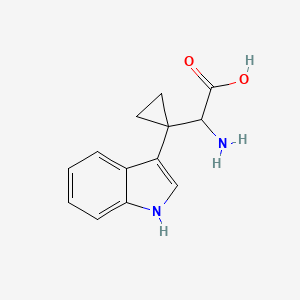
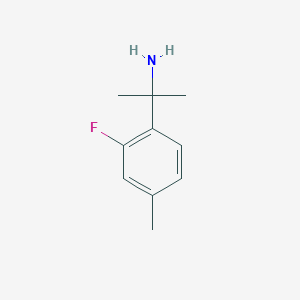
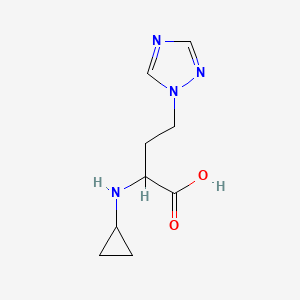
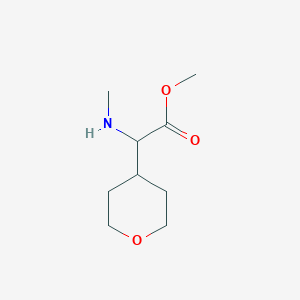
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)

![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
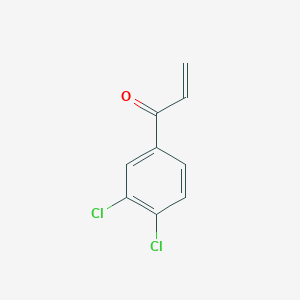
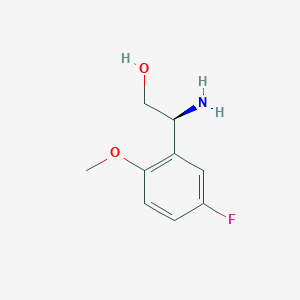
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
